molecular formula C22H19ClN6O3S2 B2811816 N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 391950-48-4

N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No. B2811816
CAS RN: 391950-48-4
M. Wt: 515
InChI Key: WGJNWVQBTZQBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C22H19ClN6O3S2 and its molecular weight is 515. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

  • Antimicrobial, Antilipase, and Antiurease Activities : Various triazole derivatives, including those structurally related to the specified compound, demonstrate notable antimicrobial, antilipase, and antiurease activities. This suggests potential applications in treating infections and enzymatic disorders (Ceylan et al., 2014).

Synthesis and Characterization

  • Structural Assignments and Spectral Analysis : The synthesis process of such compounds involves multiple steps, including the conversion of triazole-3-one prepared from tryptamine into carbothioamides. These compounds' structural assignments rely heavily on elemental analysis and spectral data like FT IR, 1H NMR, 13C NMR, and LC-MS (Ceylan et al., 2014).

Anticancer Properties

  • Efficacy Against Various Cancer Types : Certain derivatives exhibit anticancer activity, particularly against melanoma and breast cancer. These findings indicate the potential use of such compounds in cancer therapy (Ostapiuk et al., 2015).

Antifungal and Apoptotic Effects

  • Effects Against Candida Species : Some triazole derivatives have been tested for their antifungal and apoptotic effects against Candida species, revealing potential as antifungal agents (Çavușoğlu et al., 2018).

Anti-Inflammatory Activity

  • Potential Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Research into the synthesis of new NSAIDs utilizing the 4-thiazolidinone core, including derivatives of triazole, shows promise for anti-inflammatory applications (Golota et al., 2015).

Antimicrobial Screening

  • Broad-Spectrum Antimicrobial Activities : The derivatives of 1,2,4-triazole exhibit significant antimicrobial activities against a range of bacterial and fungal strains, highlighting their potential in antimicrobial therapy (Karabasanagouda et al., 2007).

properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O3S2/c23-15-5-4-6-16(11-15)29-18(12-25-19(30)13-32-17-7-2-1-3-8-17)27-28-22(29)34-14-20(31)26-21-24-9-10-33-21/h1-11H,12-14H2,(H,25,30)(H,24,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJNWVQBTZQBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

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